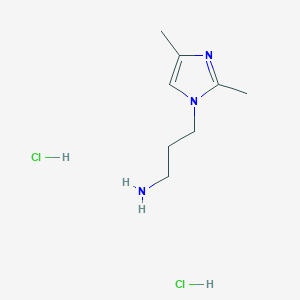

3-(2,4-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride

CAS No.: 93668-44-1

Cat. No.: VC4561422

Molecular Formula: C8H17Cl2N3

Molecular Weight: 226.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93668-44-1 |

|---|---|

| Molecular Formula | C8H17Cl2N3 |

| Molecular Weight | 226.15 |

| IUPAC Name | 3-(2,4-dimethylimidazol-1-yl)propan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H15N3.2ClH/c1-7-6-11(5-3-4-9)8(2)10-7;;/h6H,3-5,9H2,1-2H3;2*1H |

| Standard InChI Key | RTUCXOPAHOHIGG-UHFFFAOYSA-N |

| SMILES | CC1=CN(C(=N1)C)CCCN.Cl.Cl |

Introduction

3-(2,4-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the imidazole class, which is known for its diverse applications in pharmaceuticals and organic synthesis. This compound is specifically modified with a 2,4-dimethyl-1H-imidazol-1-yl group attached to a propan-1-amine backbone, and it exists as a dihydrochloride salt. The dihydrochloride form enhances its solubility and stability, making it more suitable for various chemical reactions and biological studies.

Synthesis and Preparation

The synthesis of 3-(2,4-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves the reaction of 2,4-dimethyl-1H-imidazole with a suitable alkylating agent to form the imidazolylpropanamine intermediate, followed by conversion to its dihydrochloride salt. This process typically requires careful control of reaction conditions to ensure high purity and yield.

Pharmaceutical Applications

Imidazole derivatives are widely studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and antiviral activities. The specific modifications in 3-(2,4-Dimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride may enhance its interaction with biological targets, making it a candidate for drug development.

Chemical Reactions and Intermediates

This compound can serve as a versatile intermediate in organic synthesis, particularly in the preparation of more complex imidazole-based molecules. Its reactivity can be exploited in various chemical transformations, such as alkylation, acylation, and condensation reactions.

Hazard Classification

-

GHS Classification: May cause skin and eye irritation. May cause respiratory tract irritation.

-

Precautionary Statements: Handle with care. Wear protective gloves and safety glasses. In case of skin contact, wash with soap and water. In case of eye contact, rinse thoroughly with water.

Storage and Disposal

-

Storage: Keep in a cool, dry place away from direct sunlight.

-

Disposal: Dispose of according to local regulations and guidelines for hazardous waste.

Hazard Information

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume